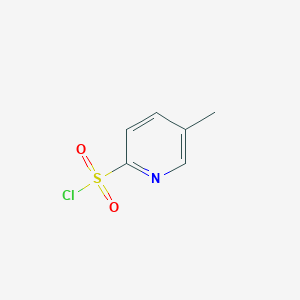

5-Methylpyridine-2-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAMBGLESYHDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methylpyridine-2-sulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 5-Methylpyridine-2-sulfonyl chloride, a key intermediate in medicinal chemistry and drug development.[1] The document details a robust synthetic protocol based on the Sandmeyer reaction, offering insights into the mechanistic underpinnings and critical process parameters. Furthermore, a thorough characterization workflow is presented, including expected outcomes for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Safety protocols and handling considerations for this reactive compound are also discussed to ensure operational excellence and laboratory safety. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction and Significance

This compound is a pivotal building block in organic synthesis, primarily utilized for the introduction of the 5-methylpyridine-2-sulfonyl moiety into target molecules. This functional group is of significant interest in drug discovery as it can modulate the physicochemical properties of a compound, such as solubility, metabolic stability, and biological activity, by acting as a bioisostere for other functional groups.[1] Its reactivity with amines and alcohols to form sulfonamides and sulfonate esters, respectively, makes it a versatile reagent in the synthesis of a wide array of biologically active compounds, including potential therapeutics, agrochemicals, and dyes.[1]

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Sandmeyer-type reaction, commencing from the readily available 2-amino-5-methylpyridine. This multi-step, one-pot process involves the diazotization of the primary amine followed by a copper-catalyzed reaction with a sulfur dioxide source.

Underlying Principles and Mechanistic Rationale

The synthesis hinges on two key transformations:

-

Diazotization: The primary aromatic amine, 2-amino-5-methylpyridine, is converted to a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). The resulting diazonium salt is a highly reactive intermediate.

-

Sandmeyer Reaction: The diazonium salt is then introduced to a solution containing a sulfur dioxide (SO₂) source and a copper(I) or copper(II) catalyst. The copper catalyst facilitates the displacement of the diazonium group with a sulfonyl chloride group. Modern variations of this reaction often employ stable, solid SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO) to avoid the handling of gaseous SO₂.

The use of a copper catalyst is crucial for the efficiency of the Sandmeyer reaction. It is believed to proceed via a single-electron transfer (SET) mechanism, generating a pyridine radical that then reacts with sulfur dioxide.

Experimental Workflow Diagram

Caption: A schematic representation of the synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of aryl sulfonyl chlorides.

Materials and Reagents:

-

2-Amino-5-methylpyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Acetic Acid

-

Sulfur Dioxide (gas or a saturated solution in acetic acid)

-

Copper(I) Chloride (CuCl)

-

Toluene or Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-methylpyridine (1.0 eq) in a mixture of concentrated HCl and acetic acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the cooled suspension, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate, larger reaction vessel, prepare a solution of copper(I) chloride (0.1 eq) in acetic acid saturated with sulfur dioxide at 0 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride/SO₂ solution, ensuring the temperature remains below 10 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

-

Workup and Extraction:

-

Pour the reaction mixture into a larger beaker containing ice water.

-

Extract the aqueous mixture with a suitable organic solvent, such as toluene or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound as a solid or oil.

-

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Characterization Workflow Diagram

Sources

An In-depth Technical Guide to 5-Methylpyridine-2-sulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridine-2-sulfonyl chloride is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the realms of pharmaceutical and agrochemical development. Its strategic importance stems from the reactive sulfonyl chloride moiety attached to a methylated pyridine core, a combination that allows for the facile introduction of the 5-methylpyridine-2-sulfonyl group into a diverse array of molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights for its effective utilization in research and development.

Introduction: The Significance of a Versatile Building Block

Heterocyclic compounds are the cornerstone of many biologically active molecules. Among them, pyridine derivatives hold a prominent place due to their presence in numerous natural products and synthetic drugs. This compound emerges as a particularly useful intermediate, enabling chemists to synthesize a wide range of sulfonamides and sulfonate esters.[1] The incorporation of the 5-methylpyridine-2-sulfonyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, often enhancing biological activity, improving solubility, and modifying metabolic stability.[2] This guide aims to be an essential resource for scientists leveraging this reagent in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its safe and effective handling in a laboratory setting.

General Characteristics

This compound is typically encountered as a solid at room temperature.[3] Due to the reactive nature of the sulfonyl chloride group, it is highly sensitive to moisture and should be stored under an inert atmosphere at low temperatures (2-8°C) to prevent hydrolysis.[2][3]

Tabulated Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 179400-16-9 | [3][4] |

| Molecular Formula | C₆H₆ClNO₂S | [4] |

| Molecular Weight | 191.64 g/mol | [4] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | 2-8°C, under inert gas, away from moisture | [2][3] |

| Melting Point | Not explicitly reported, but expected to be a low-melting solid | |

| Boiling Point | Decomposes at elevated temperatures | |

| Solubility | Soluble in many polar organic solvents | [5] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic pathway initiates from a readily available pyridine derivative.

Conceptual Synthetic Pathway

A plausible and frequently employed route for the synthesis of aryl and heteroaryl sulfonyl chlorides involves the diazotization of an amino group, followed by a sulfonyl chloride forming reaction (a variation of the Sandmeyer reaction). For this compound, this would conceptually start from 2-amino-5-methylpyridine.

Caption: Conceptual synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example for the synthesis of a heteroaryl sulfonyl chloride and should be adapted and optimized for the specific synthesis of this compound with appropriate safety precautions.

Step 1: Diazotization of 2-Amino-5-methylpyridine

-

In a well-ventilated fume hood, a flask equipped with a mechanical stirrer and a thermometer is charged with a solution of 2-amino-5-methylpyridine in a mixture of concentrated hydrochloric acid and glacial acetic acid.

-

The mixture is cooled to below 0°C in an ice-salt bath.

-

A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C to form the diazonium salt. The reaction is typically monitored for the absence of the starting amine by a suitable analytical technique (e.g., TLC).

Step 2: Sulfonyl Chloride Formation

-

In a separate reaction vessel, a mixture of sulfur dioxide in a suitable solvent (e.g., acetic acid) is prepared and cooled. A catalytic amount of a copper(I) salt is added.

-

The cold diazonium salt solution is then added slowly to the sulfur dioxide solution, maintaining a low temperature.

-

Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

Step 3: Work-up and Purification

-

The reaction is carefully quenched by pouring it onto ice water.

-

The precipitated crude product is collected by filtration and washed with cold water.

-

The crude solid is then dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities, followed by a brine wash.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent system.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is primarily dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack.

Reaction with Nucleophiles: The Gateway to Sulfonamides and Sulfonate Esters

The most common and valuable reaction of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides.[6] This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.[6]

Sources

theoretical studies on 5-Methylpyridine-2-sulfonyl chloride reactivity

An In-depth Technical Guide to the Reactivity of 5-Methylpyridine-2-sulfonyl Chloride

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its reactivity is characterized by the highly electrophilic sulfur center, making it an excellent substrate for nucleophilic substitution reactions. This guide provides a comprehensive exploration of the theoretical and practical aspects of its reactivity. We will delve into the underlying electronic and steric factors governing its reaction pathways, present detailed, validated experimental protocols, and discuss its application in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile reagent.

Introduction: The Significance of a Versatile Building Block

In the landscape of pharmaceutical and agrochemical research, the sulfonamide functional group is a recurring and vital motif.[1][2] Its prevalence stems from its ability to act as a stable hydrogen bond donor and acceptor, mimicking the peptide bond while exhibiting superior metabolic stability. This compound (CAS: 179400-16-9) has emerged as a key intermediate for introducing the 5-methylpyridine-2-sulfonyl moiety into target molecules, a strategy often employed to fine-tune biological activity, enhance solubility, or improve pharmacokinetic profiles.

The core of its utility lies in the predictable and efficient reactivity of the sulfonyl chloride group.[3] The sulfur atom, rendered highly electron-deficient by adjacent oxygen and chlorine atoms, serves as a potent electrophilic site for a wide range of nucleophiles.[3] Understanding the nuances of this reactivity is paramount for its effective application in complex synthesis.

| Compound Property | Value |

| CAS Number | 179400-16-9[4] |

| Molecular Formula | C₆H₆ClNO₂S[4] |

| Molecular Weight | 191.64 g/mol [4] |

| Physical Form | Solid[5] |

| Storage Conditions | 2-8°C, under inert atmosphere[5] |

The Heart of Reactivity: Nucleophilic Substitution at the Sulfonyl Center

The principal reaction pathway for this compound is nucleophilic substitution at the sulfur atom. This transformation is highly efficient due to the excellent leaving group ability of the chloride ion and the electrophilicity of the sulfur center.[3]

Mechanistic Considerations

The precise mechanism of nucleophilic substitution on a sulfonyl sulfur is a topic of detailed study, with evidence pointing towards two primary pathways that may operate depending on the specific nucleophile, substrate, and reaction conditions.[3]

-

Concerted Sₙ2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom in a single, concerted step, leading to the displacement of the chloride leaving group through a trigonal bipyramidal transition state. This mechanism results in an inversion of configuration at the sulfur center.[6]

-

Stepwise Addition-Elimination Mechanism: This pathway involves the initial formation of a transient, trigonal bipyramidal intermediate.[6] This intermediate subsequently collapses by expelling the chloride ion to yield the final product.

The presence of the pyridine ring and the 5-methyl group does not significantly alter these fundamental pathways but can influence reaction rates through subtle electronic and steric effects.

Key Transformations and Products

-

Formation of Sulfonamides: The reaction with primary or secondary amines is arguably the most significant application of this compound, yielding highly valuable sulfonamide derivatives.[1] This reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid (HCl) generated in situ.

-

Formation of Sulfonate Esters: Alcohols and phenols react readily to form sulfonate esters. Similar to sulfonamide synthesis, a weak base is required to scavenge the HCl byproduct.[7]

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding 5-methylpyridine-2-sulfonic acid. This necessitates handling under anhydrous conditions and storage in a dry environment.[5]

A Validated Experimental Protocol: Synthesis of a Model Sulfonamide

To ensure reproducibility and success, adherence to a robust, self-validating protocol is essential. The following procedure details the synthesis of N-benzyl-5-methylpyridine-2-sulfonamide, a representative reaction illustrating the core reactivity.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| This compound | 191.64 | 1.00 g | 5.22 | 1.0 |

| Benzylamine | 107.15 | 0.62 g (0.64 mL) | 5.74 | 1.1 |

| Triethylamine (TEA) | 101.19 | 0.73 g (1.01 mL) | 7.20 | 1.38 |

| Dichloromethane (DCM), anhydrous | - | 25 mL | - | - |

Step-by-Step Methodology

-

Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add benzylamine (1.1 eq) and anhydrous dichloromethane (15 mL).

-

Basification: Add triethylamine (1.38 eq) to the solution. Cool the flask to 0°C in an ice-water bath.

-

Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM (25 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure N-benzyl-5-methylpyridine-2-sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality Behind Reactivity: Influencing Factors

The efficiency and outcome of reactions involving this compound are governed by several interconnected factors.

-

Nucleophile Strength: Stronger nucleophiles react more rapidly. For example, primary aliphatic amines are generally more reactive than anilines due to the higher nucleophilicity of the nitrogen atom.

-

Steric Hindrance: As with Sₙ2 reactions at carbon centers, steric bulk can significantly impede the reaction rate.[8] Highly hindered nucleophiles or substrates will react more slowly. The position of the sulfonyl group at the 2-position of the pyridine ring, adjacent to the ring nitrogen, presents a moderate steric environment.

-

Solvent: Polar aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are commonly used as they effectively solvate the reactants without competing in the reaction. Protic solvents like water or alcohols can act as nucleophiles, leading to solvolysis.[8]

-

Temperature: While many reactions proceed efficiently at room temperature, gentle heating may be required for less reactive nucleophiles. It is crucial to maintain low temperatures during the initial addition to control the exothermic nature of the reaction.

Synthesis and Handling

Synthetic Routes

The synthesis of aryl sulfonyl chlorides is a well-established field. Common industrial and laboratory methods that can be applied include:

-

Oxidative Chlorination: This involves the reaction of the corresponding thiol (5-methylpyridine-2-thiol) or disulfide with a chlorinating agent and an oxidant.[2] Modern protocols often use reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) in continuous flow systems for enhanced safety and control.[1][2]

-

From Diazonium Salts (Meerwein Reaction): A modified Sandmeyer reaction where the diazonium salt, generated from 2-amino-5-methylpyridine, is treated with sulfur dioxide in the presence of a copper(I) chloride catalyst.[9]

Safety and Handling

As a reactive electrophile, this compound requires careful handling to ensure safety and maintain its integrity.

-

Corrosivity: The compound is classified as corrosive and can cause severe skin burns and eye damage (H314).[5] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

-

Moisture Sensitivity: It reacts with water and atmospheric moisture.[12] Store in a tightly sealed container under an inert gas (e.g., argon or nitrogen) in a cool, dry place.[5]

-

Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[11][13]

Conclusion

This compound is a powerful and versatile reagent whose reactivity is dominated by the electrophilic nature of its sulfonyl group. Its primary utility lies in the synthesis of sulfonamides and sulfonate esters through nucleophilic substitution reactions. By understanding the mechanistic underpinnings and adhering to validated experimental protocols, researchers can effectively harness its reactivity to construct complex molecules of significant interest in drug discovery and materials science. Proper handling and storage are critical to ensure both the safety of the user and the chemical integrity of the reagent.

References

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.

- This compound - MySkinRecipes.

- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing).

- A continuous flow investigation of sulfonyl chloride synthesis using N -chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00280A.

- SAFETY D

- 5 - SAFETY D

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Public

- SAFETY D

- Selective Late‐Stage Sulfonyl Chloride Formation

- 179400-16-9 | this compound - ChemScene.

- This compound | 179400-16-9 - Sigma-Aldrich.

- CAS 66715-65-9: Pyridine-2-sulfonyl chloride | CymitQuimica.

- 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I.

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI.

- 8.S: Nucleophilic Substitution Reactions (Summary) - Chemistry LibreTexts.

Sources

- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. CAS 66715-65-9: Pyridine-2-sulfonyl chloride | CymitQuimica [cymitquimica.com]

- 13. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of a Versatile Building Block

An In-Depth Technical Guide to 5-Methylpyridine-2-sulfonyl Chloride: From Discovery to Modern Synthetic Applications

This guide provides an in-depth exploration of this compound, a pivotal reagent in modern organic synthesis. We will traverse its historical context, dissect the evolution of its synthetic methodologies, and illuminate its critical role as a versatile building block in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals who seek to understand and harness the full potential of this important chemical intermediate.

This compound (CAS No. 179400-16-9) is a heterocyclic sulfonyl chloride that has emerged as a valuable intermediate in synthetic chemistry.[1] Its structure, featuring a pyridine ring substituted with a methyl group and a highly reactive sulfonyl chloride moiety, makes it a strategic component for introducing the 5-methylpyridine-2-sulfonyl group into target molecules. This functional group is frequently employed to enhance biological activity, modulate physicochemical properties like solubility, or improve the metabolic stability of drug candidates.[2] The reactivity of the sulfonyl chloride with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively, underpins its extensive use in medicinal chemistry and materials science.[2][3]

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClNO₂S | [1][2] |

| Molecular Weight | 191.64 g/mol | [1][2] |

| CAS Number | 179400-16-9 | [1] |

| Appearance | Solid | [4] |

| Storage | 2-8°C, under inert gas, away from moisture | [1][2] |

| SMILES | CC1=CN=C(C=C1)S(=O)(=O)Cl | [1] |

Historical Context and Evolution of Synthesis

While a singular "discovery" event for this compound is not prominent in the historical record, its emergence is intrinsically linked to the broader development of pyridine chemistry and the rising importance of the sulfonamide functional group, famously initiated by the discovery of sulfa drugs. The need for structurally diverse and functionally optimized molecules in drug discovery and agrochemistry spurred the development of methods to synthesize a wide array of heteroaryl sulfonyl chlorides.

Early synthetic strategies were often extensions of methods developed for benzene derivatives. However, the unique electronic properties of the pyridine ring necessitated the development of more specialized protocols. The evolution of its synthesis showcases a progression towards greater efficiency, selectivity, and safety.

Key Synthetic Methodologies: A Technical Analysis

The preparation of this compound and related pyridine sulfonyl chlorides can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Diazotization-Sulfonylation of Aminopyridines

One of the most established and versatile methods for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring is via the diazotization of a primary amine, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. This is a variation of the classic Sandmeyer reaction.

Causality and Mechanistic Insight: The process begins with the conversion of the precursor, 2-amino-5-methylpyridine, into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This diazonium salt is a highly reactive intermediate. The subsequent introduction of sulfur dioxide, typically in the presence of a copper(I) chloride catalyst, facilitates the displacement of the diazonium group and the formation of the sulfonyl chloride. The copper catalyst is crucial for mediating the single-electron transfer steps involved in the radical-based mechanism. A patent for the synthesis of the precursor 2-amino-5-methylpyridine highlights its importance as a starting material for agrochemicals.[5] A similar diazotization approach is detailed for the synthesis of pyridine-3-sulfonyl chloride, providing a strong procedural precedent.[6]

Caption: Key reactions of this compound with common nucleophiles.

Role in Medicinal Chemistry

The 5-methylpyridine-2-sulfonamide moiety is a privileged structure in medicinal chemistry. Its incorporation into a lead compound can impart a range of beneficial properties:

-

Enhanced Target Binding: The sulfonamide group can act as a hydrogen bond donor and acceptor, forming critical interactions with biological targets like enzymes and receptors.

-

Improved Pharmacokinetics: The pyridine ring and methyl group can be tailored to influence metabolic stability, either by blocking sites of metabolism or by providing sites for controlled metabolic transformation.

-

Solubility Modulation: The polar sulfonamide group can improve aqueous solubility, which is often a challenge in drug development.

Pyridine derivatives, in general, are cornerstones of medicinal chemistry, exhibiting a vast range of biological activities including anticancer, antibacterial, and antiviral properties. [7]Sulfonamide derivatives, specifically, have shown promise as anti-proliferative agents against cancer cell lines. [8]

Applications in Agrochemicals

Beyond pharmaceuticals, this reagent is used in the synthesis of modern agrochemicals. The 2-chloro-5-methylpyridine scaffold, a related precursor, is fundamental to the synthesis of potent herbicides. [9][10][11]The introduction of a sulfonyl group can lead to new classes of active compounds for crop protection.

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of well-designed chemical reagents. Its history is woven into the development of modern synthetic and medicinal chemistry. While established synthetic routes provide reliable access to this compound, future research will likely focus on developing even more sustainable and efficient catalytic methods for its preparation. As researchers continue to explore the vast chemical space for new therapeutics and functional materials, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly continue to grow.

References

- This compound.MySkinRecipes.

- Synthesis of sulfonyl chloride substr

- Process for the preparation of 2-amino-5-methyl-pyridine.

- 179400-16-9 | this compound.ChemScene.

- 5-Methylpyridine-3-sulfonyl chloride hydrochloride () for sale.Vulcanchem.

- Preparation of 2-chloro-5-methylpyridine.

- 5-Methylpyridine-3-sulfonyl chloride hydrochloride.SynHet.

- 4-Methyl-pyridine-2-sulfonyl chloride hydrochloride | 1220039-42-8.Benchchem.

- Synthesis method of pyridine-3-sulfonyl chloride.

- Preparation of 2-chloro-5-methylpyridine.

- 5-Methylfuran-2-sulfonyl chloride | 69815-95-8.Benchchem.

- Preparation of 2-chloro-5-methylpyridine.

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.Critical Reviews in Analytical Chemistry (2024).

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 6. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]

- 7. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Methylpyridine-3-sulfonyl chloride hydrochloride () for sale [vulcanchem.com]

- 9. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

- 10. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 11. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]

Spectroscopic Profile of 5-Methylpyridine-2-sulfonyl Chloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-Methylpyridine-2-sulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this important chemical intermediate.

Introduction

This compound is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical compounds. Its utility lies in the reactive sulfonyl chloride group, which readily participates in reactions to form sulfonamides and sulfonate esters, crucial moieties in many biologically active molecules.[1] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of its expected NMR, IR, and MS data, grounded in established spectroscopic principles and comparative data from related structures.

Molecular Structure and Key Features

The structure of this compound incorporates a pyridine ring substituted with a methyl group at the 5-position and a sulfonyl chloride group at the 2-position. This arrangement dictates its chemical reactivity and spectroscopic behavior.

Sources

Unlocking New Frontiers: A Technical Guide to Potential Research Areas for 5-Methylpyridine-2-sulfonyl chloride

Abstract: 5-Methylpyridine-2-sulfonyl chloride, a readily accessible heterocyclic building block, has primarily been utilized for the synthesis of sulfonamides in early-stage drug discovery. However, its potential extends far beyond this conventional application. The unique electronic and steric properties conferred by the 5-methylpyridine moiety present a compelling case for its exploration in untapped research domains. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of promising, high-impact research areas for this versatile reagent. We will delve into its foundational chemistry and propose novel applications in medicinal chemistry, advanced agrochemical development, transition-metal catalysis for novel bond formation, and asymmetric synthesis. Each proposed research area is substantiated with scientific rationale, detailed experimental protocols, and workflow visualizations to empower scientists to pioneer new discoveries.

Section 1: Foundational Chemistry of this compound

This compound (CAS 179400-16-9) is a crystalline solid that serves as a potent electrophile.[1][2] Its utility is anchored in the high reactivity of the sulfonyl chloride group, modulated by the electronic characteristics of the attached 5-methylpyridine ring.

Physicochemical Properties

A clear understanding of the molecule's properties is critical for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 179400-16-9 | [1][3] |

| Molecular Formula | C₆H₆ClNO₂S | [3] |

| Molecular Weight | 191.64 g/mol | [1][3] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2][3] |

| Storage | 2-8°C, Inert Gas, Away from moisture | [1][2][3] |

| SMILES | CC1=CN=C(C=C1)S(=O)(=O)Cl | [3] |

Core Reactivity: The Sulfonylation Reaction

The principal reaction of this compound is its nucleophilic substitution with primary or secondary amines to form stable sulfonamide linkages.[4] This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to quench the HCl byproduct. Similarly, it reacts with alcohols to yield sulfonate esters. This reactivity forms the bedrock of its application.[1]

Caption: General sulfonamide synthesis workflow.

Rationale for Use: The "Privileged" Pyridine-Sulfonamide Scaffold

The strategic value of this reagent lies in its ability to construct molecules containing both a pyridine ring and a sulfonamide moiety. Both are considered "privileged" scaffolds in medicinal chemistry. The pyridine ring can engage in crucial hydrogen bonding interactions with biological targets, enhancing binding affinity and improving pharmacokinetic properties.[5][6] The sulfonamide group is a cornerstone functional group found in a vast array of FDA-approved drugs, including antibacterial, anticancer, and anti-inflammatory agents, often acting as a bioisostere for carboxylic acids.[5][7] The combination of these two motifs in a single molecule, with the specific stereoelectronic influence of the 5-methyl group, provides a powerful platform for generating novel bioactive compounds.

Section 2: Research Area 1: Next-Generation Bioactive Agents

The most immediate and impactful research area involves leveraging this compound for the discovery of new therapeutic agents.

Rationale: Targeting Unmet Medical Needs with Novel Sulfonamides

The creation of diverse libraries of novel sulfonamides for high-throughput screening remains a highly validated strategy in drug discovery. The 5-methylpyridine-2-sulfonyl scaffold is underexplored compared to more common phenylsulfonyl or thiophenesulfonyl chlorides, offering an opportunity to discover compounds with novel intellectual property and potentially superior biological profiles.

Proposed Research Thrust: Kinase Inhibitor Scaffolds

Expertise & Experience: Many Type I and Type II kinase inhibitors utilize a heterocyclic core, like pyridine, to form hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The sulfonamide group can then be used to project other functionalities into solvent-exposed regions or adjacent pockets to enhance potency and selectivity. The 5-methyl group on the pyridine ring can act as a subtle steric determinant, potentially favoring binding to one kinase over another by interacting with specific amino acid residues near the hinge.

Caption: Proposed catalytic cycle for C-H sulfonylation.

Experimental Protocol: Exploratory Reaction for Palladium-Catalyzed Sulfonylation

-

Reaction Setup: In a glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), and a suitable ligand (e.g., XPhos, 9.5 mg, 0.02 mmol, 10 mol%) to an oven-dried reaction vial.

-

Reagent Addition: Add 1,3-dimethoxybenzene (27.6 mg, 0.2 mmol, 1.0 equiv), this compound (42.2 mg, 0.22 mmol, 1.1 equiv), and potassium carbonate (55.2 mg, 0.4 mmol, 2.0 equiv).

-

Solvent: Add 1 mL of anhydrous 1,4-dioxane to the vial.

-

Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture at 100°C for 24 hours.

-

Analysis: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of celite, and analyze the crude mixture by LC-MS and ¹H NMR to identify the formation of the desired aryl sulfone product. Optimization of ligand, base, solvent, and temperature will likely be necessary.

Section 5: Research Area 4: Asymmetric Synthesis and Chiral Scaffolds

Rationale: The Utility of Chiral Sulfinamides

Chiral sulfinamides are powerful auxiliaries and intermediates in asymmetric synthesis. [8]They are precursors to a wide range of enantiopure sulfur-containing compounds. The development of a straightforward, one-pot method to convert achiral this compound into chiral sulfinamides would be a significant contribution to the field.

Proposed Research Thrust: Reductive Amination to Chiral Sulfinamides

Expertise & Experience: It has been demonstrated that sulfonyl chlorides can be reduced in situ by phosphines to a more reactive sulfinylating agent, which can then be trapped by an amine to form a sulfinamide. [8]This avoids the isolation of unstable sulfinyl chloride intermediates. Performing this reaction with a chiral, non-racemic amine would provide a direct route to diastereomerically enriched sulfinamides.

Caption: Conceptual workflow for reductive amination.

Experimental Protocol: Synthesis of a Chiral Sulfinamide

-

Reaction Setup: To a solution of this compound (192 mg, 1.0 mmol) and triethylamine (0.7 mL, 5.0 mmol) in 5 mL of anhydrous CH₂Cl₂ at 0°C, add a solution of triphenylphosphine (262 mg, 1.0 mmol) and (R)-(+)-α-methylbenzylamine (128 µL, 1.0 mmol) in 5 mL of CH₂Cl₂ using a syringe pump over 1 hour.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional hour. Monitor the consumption of the sulfonyl chloride by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification & Analysis: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the two diastereomeric sulfinamides. Analyze the diastereomeric ratio using chiral HPLC or by ¹H NMR spectroscopy.

Section 6: Conclusion and Future Outlook

This compound is more than a simple building block for sulfonamide synthesis; it is a key that can unlock a multitude of research avenues. The strategic placement of the methyl group on the privileged pyridine scaffold offers unique opportunities for creating molecules with finely tuned properties. The proposed research areas—from developing next-generation kinase inhibitors and advanced agrochemicals to pioneering novel catalytic methods and asymmetric syntheses—represent fertile ground for innovation. By moving beyond its conventional applications, the scientific community can harness the full potential of this versatile reagent to drive progress in medicine, agriculture, and materials science.

Section 7: References

-

MySkinRecipes. This compound.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Use of Pyridine-3-sulfonyl Chloride in Organic Synthesis.

-

Benchchem. Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Derivatives.

-

Supporting Information. Synthesis of sulfonyl chloride substrate precursors.

-

Rogić, V., et al. Kinetics of the pyridine-catalysed methanolysis of aromatic sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic.

-

Benchchem. Application Notes and Protocols: Pyridine-2-sulfonate in the Synthesis of Heterocyclic Compounds.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine-2-sulfonyl Chloride in Custom Synthesis Projects.

-

Benchchem. 4-Methyl-pyridine-2-sulfonyl chloride hydrochloride.

-

ChemScene. This compound.

-

Manolikakes, G., et al. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry.

-

Zotor, F., et al. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health.

-

Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.

-

Das, B., et al. Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Agrochemical Development with Pyridine-2-sulfonyl Chloride Synthesis.

-

Pu, X., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Material Science with Pyridine-2-sulfonyl Chloride: A Fluorochemical Perspective.

-

Sigma-Aldrich. This compound.

-

Zakharychev, V.V., et al. Development of novel pyridine-based agrochemicals: A review. ResearchGate.

-

Khan, I., et al. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 179400-16-9 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. cbijournal.com [cbijournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

electrophilicity of 5-Methylpyridine-2-sulfonyl chloride

An In-depth Technical Guide to the Electrophilicity and Application of 5-Methylpyridine-2-sulfonyl Chloride

Abstract

This compound has emerged as a pivotal building block in contemporary drug discovery and medicinal chemistry. Its significance stems from the unique electronic properties conferred by the pyridine ring, which render the sulfonyl group a highly reactive electrophilic center. This guide provides a comprehensive technical exploration of the synthesis, electronic nature, and profound . We delve into the mechanistic underpinnings of its reactivity, offer detailed, field-proven protocols for its characterization and application in sulfonamide synthesis, and discuss its strategic value in the design of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of pharmaceutical sciences, certain molecular motifs are deemed "privileged" for their consistent appearance in a multitude of bioactive compounds. The pyridine ring is one such scaffold, prized for its ability to improve pharmacokinetic properties and engage in crucial hydrogen bonding interactions with biological targets.[1] When functionalized with a sulfonyl chloride, the resulting molecule becomes a powerful tool for introducing the sulfonamide functional group—a cornerstone of medicinal chemistry found in antibacterial, anti-inflammatory, and anticancer drugs.[1]

This compound (CAS No. 179400-16-9) is a key intermediate that combines these features.[2][3][4] It is employed in pharmaceutical manufacturing to introduce the 5-methylpyridine-2-sulfonyl group, a moiety that can enhance the biological activity, solubility, or metabolic stability of drug candidates.[2] This guide offers an in-depth analysis of the core chemical property that makes this reagent so valuable: its pronounced electrophilicity.

Molecular Structure and Electronic Landscape

To understand the reactivity of this compound, one must first appreciate the interplay of electronic effects within its structure.

-

SMILES: CC1=CN=C(C=C1)S(=O)(=O)Cl[3]

The sulfur atom in the sulfonyl chloride group is the electrophilic center. Its reactivity is modulated by three key structural features:

-

The Sulfonyl Group (-SO₂Cl): The two oxygen atoms and the chlorine atom are highly electronegative, exerting a powerful inductive electron-withdrawing effect. This polarizes the sulfur-oxygen and sulfur-chlorine bonds, leaving the sulfur atom with a significant partial positive charge (δ+) and making it highly susceptible to nucleophilic attack.[5]

-

The Pyridine Ring: The pyridine ring is an electron-deficient (π-deficient) heteroaromatic system due to the electronegative nitrogen atom.[1][5] This intrinsic property of the ring further withdraws electron density from the attached sulfonyl group, intensifying the electrophilicity of the sulfur center.

-

The 5-Methyl Group (-CH₃): In contrast, the methyl group at the 5-position exerts a weak electron-donating effect through induction and hyperconjugation.[6] While this slightly counteracts the electron-withdrawing nature of the pyridine ring, its effect is minor compared to the powerful activation provided by the sulfonyl group and the ring nitrogen.

The net result is a highly electron-poor sulfur atom, primed for reaction with a wide array of nucleophiles.

Caption: Electronic influences on the electrophilicity of the sulfur center.

Synthesis and Availability

While this guide focuses on reactivity, understanding the synthesis provides context for purity and potential byproducts. Aryl sulfonyl chlorides are commonly prepared via methods like the Sandmeyer reaction or the oxidation of thiols.[7][8] A plausible and referenced method for analogous pyridine-2-sulfonyl chlorides involves the treatment of a sodium 2-pyridinesulfinate salt with an N-halosuccinimide, such as N-chlorosuccinimide (NCS).[9]

This in situ generation is often preferred as it avoids the isolation of the often highly reactive and potentially unstable sulfonyl chloride intermediate.[9] The reagent is commercially available from various suppliers, typically with a purity of 95% or greater.[3][4]

Assessing Electrophilicity: A Mechanistic Perspective

The is most evident in its reaction with nucleophiles, primarily amines, to form sulfonamides. This transformation is a cornerstone of its application in drug synthesis.[10][11]

Mechanism of Sulfonamide Formation: The reaction proceeds through a nucleophilic addition-elimination mechanism.

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic sulfur atom.

-

Tetrahedral Intermediate: This forms a transient, tetrahedral intermediate.

-

Elimination: The chloride ion is expelled as a leaving group, and a proton is removed from the nitrogen (typically by a base), to yield the stable sulfonamide.

Caption: General mechanism for sulfonamide formation.

This high reactivity makes this compound a powerful electrophile, enabling facile and selective couplings with a wide range of nucleophiles.[12]

Experimental Section: Protocols for Analysis and Application

Scientific integrity demands robust, verifiable methodologies. The following protocols are designed as self-validating systems for the characterization and use of this compound.

Data Presentation: Analytical Techniques

A multi-faceted analytical approach is essential to confirm the identity, purity, and stability of sulfonyl chlorides before their use in sensitive synthetic applications.[13]

| Technique | Primary Application | Key Advantages | Limitations/Considerations |

| NMR Spectroscopy | Structure Elucidation, Purity | Provides detailed structural information, non-destructive.[13] | Lower sensitivity compared to MS. Requires dry, aprotic deuterated solvents (e.g., CDCl₃).[13] |

| IR Spectroscopy | Functional Group ID | Rapid identification of characteristic S=O (strong, ~1370 & 1180 cm⁻¹) and S-Cl stretches.[13] | Provides limited structural detail beyond functional groups. |

| Mass Spectrometry | Molecular Weight, Impurity ID | High sensitivity, confirms molecular weight and fragmentation pattern.[13] | Can be destructive; molecule may fragment easily. |

| Titrimetry | Quantitative Purity | Cost-effective and accurate for determining total sulfonyl chloride content. | Measures total acidity/reactivity, not specific to the target molecule. |

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol details the reaction of this compound with benzylamine, a standard procedure for evaluating its electrophilic reactivity.

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (1.0 equiv)

-

Triethylamine (TEA) or Pyridine (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and dissolve in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: In a separate flask, prepare a solution of benzylamine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-5-methylpyridine-2-sulfonamide.

Caption: Workflow for the synthesis of a model sulfonamide.

Safety and Handling

As highly reactive electrophiles, all sulfonyl chlorides demand careful handling in a controlled laboratory environment.

-

Moisture Sensitivity: this compound reacts with water and atmospheric moisture, releasing corrosive hydrogen chloride gas and the corresponding sulfonic acid.[14]

-

Storage: The compound should be stored under an inert gas (argon or nitrogen) in a tightly sealed container, preferably at refrigerated temperatures (2-8°C) to ensure long-term stability.[2][4]

-

Handling: Always handle in a well-ventilated fume hood.[15] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[15][16]

-

Spills and Disposal: Spills should be absorbed with an inert material. Excess reagent can be quenched carefully by slow addition to a stirred solution of a nucleophile like isopropanol or a basic solution.[15]

Conclusion

This compound is a potent electrophile, a characteristic derived from the synergistic electron-withdrawing effects of the sulfonyl group and the pyridine ring. This inherent reactivity makes it an exceptionally valuable reagent for the synthesis of sulfonamides and other sulfur-containing molecules. By understanding its electronic properties and employing robust analytical and synthetic protocols, researchers in drug discovery can effectively harness its power to construct complex molecular architectures, paving the way for the development of novel therapeutics. Its utility as a key intermediate ensures its continued prominence in medicinal chemistry campaigns.

References

- This compound. MySkinRecipes.

- 179400-16-9 | this compound. ChemScene.

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.

- This compound | 179400-16-9. Sigma-Aldrich.

- An In-depth Technical Guide to the Electrophilicity of the Sulfonyl Chloride Group on a Pyrazine Ring. Benchchem.

- This compound. Sigma-Aldrich.

- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.

- Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI)

- Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Hazardous Substance Fact Sheet - Sulfuryl Chloride. New Jersey Department of Health.

- Sulfuryl chloride - Material Safety D

- Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Deriv

- Synthesis of sulfonyl chloride substr

- Sulphuryl chloride - Safety D

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.

- SAFETY DATA SHEET - Sulfuryl chloride. Fisher Scientific.

- PYRIDINE-2-SULFONYL CHLORIDE synthesis. ChemicalBook.

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. NIH Public Access.

- Preparation of sulfonamides

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

- The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound (Thai). MySkinRecipes.

- Chromoselective Photocatalytic Synthesis of Sulfonyl Chlorides/Fluorides. Yufeng.

- [Applic

- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).

- Application of Methylsulfone in Drug Discovery. PharmaBlock.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 179400-16-9 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sulfonyl Chlorides/Fluorides [yufenggp.com]

- 9. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 12. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nj.gov [nj.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Structural Analysis of 5-Methylpyridine-2-sulfonyl chloride

Executive Summary

5-Methylpyridine-2-sulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility as a building block for creating complex sulfonamide and sulfonate ester derivatives necessitates a rigorous and unambiguous confirmation of its structure.[1] The precise arrangement of its methyl, pyridine, and sulfonyl chloride functionalities dictates its reactivity, stability, and the ultimate biological activity of its downstream products. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the structural elucidation of this compound. It integrates multi-technique spectroscopic analysis with definitive crystallographic methods, emphasizing not just the acquisition of data but the causal interpretation behind the results. By presenting a self-validating system of protocols and analysis, this document serves as an authoritative reference for ensuring the structural integrity of this compound in a research and development setting.

Introduction: The Significance of this compound in Modern Chemistry

Pyridine sulfonyl chlorides are a class of heterocyclic compounds that are highly valued in synthetic chemistry. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties and serves as a key structural motif in numerous biologically active molecules. The attachment of a sulfonyl chloride (-SO₂Cl) group, a potent electrophile, creates a versatile handle for reaction with a wide array of nucleophiles, most notably amines and alcohols. This reactivity is the foundation for the synthesis of sulfonamides and sulfonate esters, respectively. The specific substitution pattern on the pyridine ring can modulate the reactivity of the sulfonyl chloride group and the physicochemical properties of the resulting derivatives.[2]

This compound is a key intermediate used to introduce the 5-methylpyridine-2-sulfonyl moiety into target molecules.[1] This functional group is often incorporated into drug candidates to enhance biological activity, improve solubility, or optimize metabolic stability.[1] The sulfonamide linkage (R-SO₂-NR'R''), formed by reacting the sulfonyl chloride with a primary or secondary amine, is a privileged structural feature found in a vast range of pharmaceuticals, including antibacterial, diuretic, and anti-inflammatory agents. The strategic placement of the methyl group at the 5-position of the pyridine ring provides a specific steric and electronic profile that can be crucial for achieving desired target engagement and pharmacological effects.

Confirming the exact structure of this compound is not merely an academic exercise; it is a critical checkpoint for both efficacy and safety. An incorrect isomer, such as 4-methyl or 3-methylpyridine-2-sulfonyl chloride, would exhibit a different reactivity profile and lead to entirely different end products, potentially with undesirable or toxicological properties.[3] Furthermore, sulfonyl chlorides are reactive compounds that can be sensitive to moisture, hydrolyzing to the corresponding sulfonic acid and hydrochloric acid.[4] Proper structural analysis ensures the integrity of the starting material, which is fundamental to the reproducibility and success of subsequent synthetic steps and the safety of laboratory personnel.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the compound's properties and origin is essential before undertaking detailed structural analysis.

The key physicochemical properties of this compound are summarized below. This data is crucial for safe handling, storage, and selection of appropriate analytical solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNO₂S | [5] |

| Molecular Weight | 191.64 g/mol | [1][5] |

| Physical Form | Solid | [6] |

| Purity | ≥95% | [5][6] |

| Storage Conditions | 2-8°C, Inert Atmosphere, Away from moisture | [1][5][6] |

The synthesis of pyridine sulfonyl chlorides often involves multi-step processes. A common conceptual pathway involves the conversion of a corresponding amino-pyridine or hydroxypyridine to a diazonium salt, followed by a reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source (the Sandmeyer reaction). An alternative approach involves the direct chlorosulfonation of a pyridine derivative.

Figure 1: Conceptual workflow for the synthesis of this compound.

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[6] It is highly reactive with water and nucleophiles. Therefore, it must be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent degradation.[6]

Core Spectroscopic Analysis Techniques

A combination of spectroscopic methods is required for a comprehensive structural analysis. Each technique provides a unique piece of the structural puzzle.

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their connectivity to neighboring protons. For this compound, we expect to see:

-

A singlet for the methyl protons (-CH₃): This peak will integrate to 3H and will be a singlet as there are no adjacent protons. Based on similar structures, its chemical shift is expected around δ 2.5 ppm.[3][9]

-

Three distinct signals for the aromatic protons on the pyridine ring:

-

The proton at position 6 (adjacent to the sulfonyl chloride group) will be the most deshielded due to the strong electron-withdrawing effect of the -SO₂Cl group.

-

The proton at position 3 will be coupled to the proton at position 4.

-

The proton at position 4 will be coupled to the proton at position 3. The expected chemical shifts for these aromatic protons are generally in the range of δ 7.5 - 8.8 ppm.[3][10][11] The precise splitting patterns (e.g., doublet, doublet of doublets) will confirm their relative positions.

-

-

-

¹³C NMR (Carbon-13 NMR): This provides information on the number and electronic environment of the carbon atoms.

-

One signal for the methyl carbon: Expected in the aliphatic region (δ ~20-25 ppm).[9]

-

Five distinct signals for the pyridine ring carbons: The carbon attached to the sulfonyl chloride group (C2) will be significantly downfield. The other four carbons will appear in the aromatic region (typically δ 120-155 ppm).[3][12]

-

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).[13] Use standard acquisition parameters.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR peaks to determine proton ratios. Analyze the chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) to assign the signals to the specific protons and carbons in the molecule.

IR spectroscopy is excellent for identifying specific functional groups present in a molecule. The sulfonyl chloride group has very strong, characteristic absorption bands.

-

Key Vibrational Bands:

-

S=O Asymmetric Stretch: A strong band expected in the 1360-1410 cm⁻¹ region.[3][14][15]

-

S=O Symmetric Stretch: A strong band expected in the 1166-1204 cm⁻¹ region.[3][14]

-

S-Cl Stretch: A band typically found in the lower frequency region, around 375 cm⁻¹.[16]

-

Aromatic C-H/C=C/C=N Stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, confirming the presence of the pyridine ring.

-

-

Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Scan: Collect a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact and collect the sample spectrum.

-

Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

MS provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.

-

Ionization: Electrospray Ionization (ESI) or Electron Ionization (EI) can be used. ESI is a softer technique that will likely show a protonated molecular ion [M+H]⁺.

-

Molecular Ion Peak: The molecular weight is 191.64 g/mol .[5] Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion, with a peak at m/z ~191 (for ³⁵Cl) and another peak at m/z ~193 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Fragmentation Patterns: Common fragmentation pathways for sulfonyl chlorides and sulfonamides involve the loss of SO₂ (64 Da) or the chlorine radical.[17][18][19] The stability of the resulting pyridine-based cation will drive the fragmentation.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Instrument Calibration: Ensure the mass spectrometer is properly calibrated.

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in the appropriate mass range. If using tandem MS (MS/MS), select the molecular ion for collision-induced dissociation (CID) to observe fragmentation.

-

Analysis: Identify the molecular ion peak and its isotopic pattern to confirm the elemental formula. Analyze the major fragment ions to corroborate the proposed structure.

Advanced Structural Confirmation: X-ray Crystallography

While spectroscopy provides compelling evidence, single-crystal X-ray crystallography offers definitive, unambiguous proof of structure in the solid state.[20] It provides precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

X-ray crystallography is the gold standard for structural determination. By diffracting X-rays off a single crystal, a map of electron density can be generated, from which the exact position of each atom can be determined. This method resolves any ambiguity regarding isomerism and provides detailed conformational information.

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.

-

Common Technique: Slow evaporation of a solvent from a saturated solution of the compound is a widely used method.[21]

-

Solvent Selection: A range of solvents (e.g., ethanol, ethyl acetate, dichloromethane, hexane, or mixtures thereof) should be screened to find conditions that promote the growth of high-quality, single crystals.

Figure 2: Standard workflow for single-crystal X-ray diffraction analysis.

The final output of a crystallographic experiment is a structural model that includes the precise coordinates of each atom. This allows for the detailed analysis of:

-

Connectivity: Confirms the bonding arrangement and unequivocally identifies the compound as this compound.

-

Bond Lengths and Angles: These parameters can provide insight into the electronic nature of the molecule (e.g., the S=O and S-Cl bond lengths).

-

Intermolecular Interactions: Analysis of the crystal packing can reveal hydrogen bonds, π-stacking, or other non-covalent interactions that govern the solid-state structure.[22]

Reactivity and Stability Analysis

The confirmed structure directly informs the compound's chemical behavior.

As a sulfonyl chloride, the compound is susceptible to hydrolysis upon contact with water, yielding 5-methylpyridine-2-sulfonic acid and HCl.[4] This is a critical consideration for its storage and use in reactions, which must be conducted under anhydrous conditions.

The primary utility of this compound lies in its reaction with nucleophiles. The sulfur atom is highly electrophilic and readily attacked by species such as amines, alcohols, and thiols. The reaction with an amine to form a sulfonamide is a cornerstone of its application.

Figure 3: General mechanism for sulfonamide formation.

Conclusion: A Multi-faceted Approach to Structural Integrity

The structural elucidation of this compound is a critical process that relies on the synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy establish the core carbon-hydrogen framework and connectivity, IR spectroscopy provides rapid confirmation of key functional groups, particularly the sulfonyl chloride moiety. Mass spectrometry validates the molecular weight and elemental composition through its characteristic isotopic pattern. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, providing unequivocal, high-resolution proof of the three-dimensional structure. By following this multi-faceted, self-validating analytical workflow, researchers and drug development professionals can proceed with confidence, ensuring the identity, purity, and quality of this vital synthetic intermediate.

References

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE: Phosphorus and Sulfur and the Related Elements. Retrieved from [Link]

-

Chemistry Blog. (n.d.). Sufonyl chloride infrared spectra. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Retrieved from [Link]

-

American Chemical Society. (n.d.). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Pyridine-3-sulfonyl Chloride: Properties, Synthesis, and Sourcing. Retrieved from [Link]

-

ResearchGate. (2018, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

Safety Data Sheet. (2023, December 19). 5. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

ResearchGate. (2018, August 10). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

-

PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2015, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. rsc.org [rsc.org]

- 14. acdlabs.com [acdlabs.com]

- 15. Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]